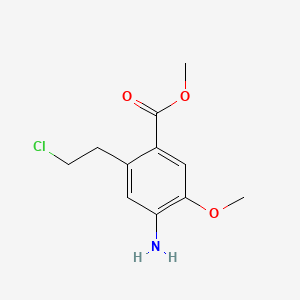
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate
描述
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a chloroethyl group, and a methoxybenzoate moiety
属性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC 名称 |
methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-6-8(11(14)16-2)7(3-4-12)5-9(10)13/h5-6H,3-4,13H2,1-2H3 |
InChI 键 |
QRJPUHIUCSWLQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)CCCl)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2-chloroethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
化学反应分析
Types of Reactions
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.
科学研究应用
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This property is being explored for its potential use in cancer therapy, where it may target rapidly dividing cells.
相似化合物的比较
Similar Compounds
- Methyl 4-amino-2-(2-chloroethyl)-5-methylbenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-ethoxybenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-hydroxybenzoate
Uniqueness
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, making it a valuable compound for further research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


